molecular formula C16H10Br2ClNO3S B12207304 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate

Cat. No.: B12207304
M. Wt: 491.6 g/mol
InChI Key: HMVQAMXCOWACKC-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and sulfonyl chlorides. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
  • 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate

Uniqueness

Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate has unique structural features that may enhance its biological activity and specificity

Properties

Molecular Formula

C16H10Br2ClNO3S

Molecular Weight

491.6 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C16H10Br2ClNO3S/c1-9-7-10(4-5-14(9)19)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3

InChI Key

HMVQAMXCOWACKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl

Origin of Product

United States

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